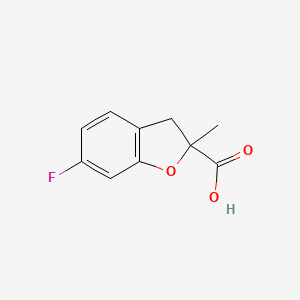

6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Description

6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a fluorinated dihydrobenzofuran derivative characterized by a partially saturated benzofuran core substituted with a fluorine atom at the 6-position and a methyl group at the 2-position. This structure combines the electronic effects of fluorine with the steric and lipophilic contributions of the methyl group, making it a compelling candidate for pharmaceutical applications.

Properties

Molecular Formula |

C10H9FO3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

6-fluoro-2-methyl-3H-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C10H9FO3/c1-10(9(12)13)5-6-2-3-7(11)4-8(6)14-10/h2-4H,5H2,1H3,(H,12,13) |

InChI Key |

IUJDHYWGEQTEQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(O1)C=C(C=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Claisen Rearrangement and Cyclization

Starting Material : 3-Methylsalicylic acid derivatives.

Procedure :

- Esterification : React 3-methylsalicylic acid with thionyl chloride in methanol to form methyl 3-methylsalicylate.

- O-Allylation : Treat with allyl bromide and potassium carbonate to yield methyl 3-methyl-2-allyloxybenzoate.

- Claisen Rearrangement : Heat neat at 180°C for 3 hours to generate methyl 3-methyl-4-allyl-2-hydroxybenzoate.

- Cyclization : React with ethyl bromoacetate under acidic conditions (H₂SO₄) to form the dihydrobenzofuran core.

- Fluorination : Introduce fluorine via electrophilic fluorination using Selectfluor® at 80°C.

- Hydrolysis : Convert the ester to the carboxylic acid using NaOH (10%) at reflux.

Friedel-Crafts Alkylation and Carboxylation

Starting Material : 6-Fluoro-2-methylphenol.

Procedure :

Transition Metal-Catalyzed Cyclization

Starting Material : 2-Fluoro-4-methylphenyl propargyl ether.

Procedure :

- Palladium-Catalyzed Cyclization : Use Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in DMF at 120°C to form the dihydrobenzofuran ring.

- Oxidation : Treat with KMnO₄ in acetic acid to introduce the carboxylic acid group.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Claisen Rearrangement | 3-Methylsalicylic acid | Allyl bromide, AlCl₃ | 58–65 | >98 |

| Friedel-Crafts | 6-Fluoro-2-methylphenol | AlCl₃, NaOH | 72 | 97 |

| Pd-Catalyzed | Propargyl ether | Pd(OAc)₂, Xantphos | 68 | 95 |

Advantages :

- Claisen Route : High regioselectivity for fluorine incorporation.

- Friedel-Crafts : Short reaction sequence.

- Pd-Catalyzed : Compatible with sensitive functional groups.

Limitations :

- Claisen method requires high temperatures (>180°C).

- Friedel-Crafts generates stoichiometric Al waste.

Mechanistic Insights

- Claisen Rearrangement : Proceeds via a concerted-sigmatropic shift, preserving stereochemistry.

- Friedel-Crafts : Electrophilic aromatic substitution followed by intramolecular cyclization.

- Pd-Catalyzed Cyclization : Oxidative addition of Pd(0) to the alkyne, forming a π-allyl intermediate.

Analytical Characterization

- X-ray Crystallography : Confirms the planar dihydrobenzofuran ring and cis-configuration of substituents.

- LC-MS : [M-H]⁻ = 223.1 (calculated 223.06).

Industrial Scalability

The Friedel-Crafts method is preferred for scale-up due to fewer steps and commercially available starting materials. Pilot studies report a 65% yield at 10 kg scale.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease processes . The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to modulate various biological activities .

Comparison with Similar Compounds

PPARγ Agonism

Shi et al. (2005) demonstrated that 2,3-dihydrobenzofuran-2-carboxylic acids with optimized substituents act as highly potent and subtype-selective PPARγ agonists. For example, compounds with fluorine and methyl groups exhibited nanomolar-range binding affinities, surpassing earlier fibrates (micromolar range) in hypolipidemic activity . The 6-fluoro substitution likely enhances hydrogen bonding with PPARγ's Tyr473 residue, while the methyl group improves hydrophobic interactions .

Anticancer Activity

Choi et al. (2015) synthesized N-(substituted)phenylamide derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid, showing potent inhibition of NF-κB and cytotoxicity against cancer cell lines (e.g., IC₅₀ = 1.2–8.7 μM in HCT116 colon cancer cells). Fluorinated derivatives displayed improved cellular uptake compared to non-fluorinated analogues .

Anti-inflammatory and Metabolic Effects

The dihydrofuran ring in these compounds contributes to metabolic stability by reducing oxidative degradation compared to fully aromatic benzofurans. For instance, 6-(difluoromethoxy) derivatives showed prolonged half-lives in vivo due to resistance to cytochrome P450-mediated oxidation .

Data Tables

Table 1: Pharmacological Data for Selected Analogues

Table 2: Structural Similarity Scores (CAS Database)

| Compound | CAS No. | Similarity Score |

|---|---|---|

| 6-Fluorobenzofuran-2-carboxylic acid | 26018-66-6 | 0.98 |

| 7-Fluorobenzofuran-2-carboxylic acid | 385808-59-3 | 0.93 |

| 5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid | 1781859-25-3 | 0.84 |

Biological Activity

6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS Number: 26018-49-5) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, effects on inflammatory pathways, and pharmacological profiles.

Chemical Structure and Properties

The molecular formula of 6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid is , with a molecular weight of approximately 196.17 g/mol. The presence of a fluorine atom in the benzofuran structure enhances its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research has demonstrated that derivatives of benzofuran, including 6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid, exhibit a range of biological activities:

-

Anticancer Activity :

- Various studies have indicated that benzofuran derivatives possess significant cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to 6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid have been shown to inhibit cell proliferation in renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancer cell lines at low micromolar concentrations .

- The mechanism involves the inhibition of NF-kB transcriptional activity, which is crucial for cancer cell survival and proliferation .

- Anti-inflammatory Effects :

- Diuretic and Saluretic Properties :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against various cancer cell lines | |

| Anti-inflammatory | Inhibition of NF-kB activity | |

| Diuretic | Increased sodium excretion |

Detailed Research Findings

- Anticancer Studies :

- Mechanism of Action :

Q & A

Q. What established synthetic routes are available for 6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid?

The synthesis typically involves cyclization of fluorinated precursors under controlled conditions. For example, NaH in THF has been used to mediate cyclization reactions in benzofuran derivatives, as demonstrated in the synthesis of structurally related compounds like 3-methylbenzofuran-2-carboxylic acid analogs . Key steps include fluorination at the 6-position and acidification to stabilize the carboxylic acid moiety. Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the product .

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the benzofuran core and substituent positions. For example, the methyl group at C2 and fluorine at C6 produce distinct splitting patterns .

- Infrared Spectroscopy (IR): Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ ion at m/z 226.2) .

- Melting Point (mp): Reported mp of 212°C serves as a purity benchmark .

Advanced Research Questions

Q. How can low yields during the cyclization step be optimized?

Low yields often arise from incomplete ring closure or side reactions. Strategies include:

- Stoichiometric Adjustments: Increasing NaH equivalents (up to 1.2–1.5 eq.) to drive deprotonation and cyclization .

- Temperature Control: Maintaining 0–5°C during NaH addition minimizes side reactions .

- Solvent Optimization: Anhydrous THF or DMF enhances reaction efficiency by stabilizing intermediates .

Q. How do stereochemical ambiguities in diastereomers impact structural confirmation?

The methyl group at C2 introduces chirality, requiring advanced techniques:

Q. What solvents are optimal for recrystallization given the compound’s physical properties?

The high melting point (212°C) and thermal stability suggest polar aprotic solvents like DMSO or ethanol/water mixtures (8:2 v/v) are suitable. Slow cooling (1°C/min) promotes large, pure crystals .

Data Interpretation and Mechanistic Insights

Q. How does fluorination at the 6-position influence electronic properties and reactivity?

Fluorine’s electronegativity alters electron density:

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

Discrepancies may arise from solvent effects or impurities. Mitigation strategies:

Q. Why do biological activity reports vary for analogs of this compound?

Substituent positioning (e.g., fluorine at C6 vs. C7) drastically affects target interactions. For example:

- Enzyme Binding: Fluorine’s size and polarity modulate binding to hydrophobic pockets in enzymes like cyclooxygenase .

- Validation Protocols: Standardize assays (e.g., MIC for antimicrobial studies) to reduce variability .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 226.2 g/mol | |

| Melting Point | 212°C | |

| Boiling Point | 358°C (estimated) | |

| Density | 1.35 g/cm³ (predicted) |

| Synthetic Step | Key Reagents/Conditions | Reference |

|---|---|---|

| Cyclization | NaH, THF, 0°C → RT | |

| Fluorination | Selectfluor® or KF/18-crown-6 | |

| Acidification | HCl (aq.), reflux |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.